molecular formula C19H18N2O3 B2829508 5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 877787-27-4

5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No.: B2829508
CAS No.: 877787-27-4
M. Wt: 322.364
InChI Key: LRLYXVMEGQFJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” is also known as PHTPP. It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . PHTPP has been used to distinguish the various activities of the two estrogen receptors .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the searched resources .

Scientific Research Applications

Antiviral Activities

Compounds with pyrimidine derivatives, similar in structure to the compound of interest, have shown marked inhibitory effects against retrovirus replication in cell culture. For instance, specific derivatives exhibited pronounced antiretroviral activity, comparable to reference drugs like adefovir and tenofovir, without significant toxicity at certain concentrations (Hocková et al., 2003).

Antimicrobial and Antifungal Activities

Research into pyrimidine and pyridopyrimidinone derivatives has also revealed their potential as antimicrobial and antifungal agents. Certain synthesized compounds have demonstrated significant activities against various fungi, including Aspergillus terreus and Aspergillus niger, highlighting their potential development into useful antifungal agents (Jafar et al., 2017).

Anti-corrosion Properties

The anti-corrosion characteristics of vanillin Schiff bases on mild steel in acidic conditions have been studied, demonstrating that certain Schiff base derivatives can act as effective corrosion inhibitors. This research suggests potential applications in protecting metal surfaces against corrosion, with implications for industrial and engineering sectors (Satpati et al., 2020).

Molecular Recognition and Metal Complexation

Studies on Schiff and Mannich bases and their complexes with zinc have provided insights into their spin interaction and magnetic properties. These findings have implications for their use in molecular recognition, highlighting their potential in designing new materials and sensors (Orio et al., 2010).

Mechanism of Action

The mechanism of action of “5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” is related to its role as a selective estrogen receptor β (ERβ) antagonist . It has been used to distinguish the various activities of the two estrogen receptors .

Safety and Hazards

The safety and hazards associated with “5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” are not explicitly mentioned in the searched resources .

Future Directions

The future directions for research on “5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol” could involve further exploration of its selective antagonism for ERβ over ERα, and its potential applications in medical and pharmaceutical research .

Properties

IUPAC Name

5-ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-15-8-9-16(18(22)10-15)19-17(11-20-12-21-19)13-4-6-14(23-2)7-5-13/h4-12,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLYXVMEGQFJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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